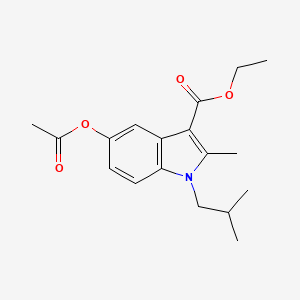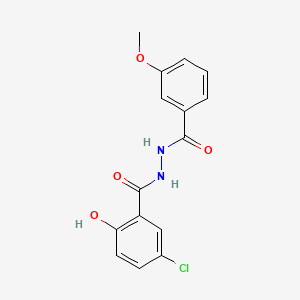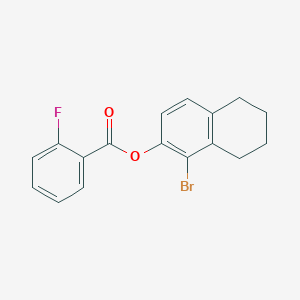![molecular formula C17H17ClN2OS B5879992 N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea, also known as ACPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPTU is a thiourea derivative that has been synthesized using various methods.
科学研究应用
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have several scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. This compound has also been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cells, leading to cell death. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, this compound has been found to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. This compound also has antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One potential direction is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and potential side effects of this compound.
合成方法
There are several methods of synthesizing N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One of the most common methods involves the reaction of 4-acetylphenyl isothiocyanate with 3-chlorophenylethylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 168-170°C.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-12(21)14-5-7-16(8-6-14)20-17(22)19-10-9-13-3-2-4-15(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZBACHHWQECIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)